2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one
Overview
Description
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a fused pyrido-pyrimidine ring system with a thioxo group at the second position. It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one involves the reaction of azides obtained from Baylis-Hillman adducts with triphenylphosphine to form iminophosphoranes. These intermediates react with carbon disulfide at 40°C to produce isothiocyanates, which further react with primary amines to yield thiourea intermediates. In the presence of potassium carbonate or sodium methoxide, these intermediates are converted into the desired compound in good yields .
Another method utilizes microwave irradiation to expedite the synthesis. By varying solvents and catalysts, such as using dimethylformamide as a solvent and iodine as a catalyst, the reaction time can be significantly reduced to 30 minutes compared to 15 hours with conventional heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and optimization of reaction conditions suggest potential scalability for industrial applications. The use of recyclable catalysts and green chemistry principles, such as aqueous medium reactions, can further enhance the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrido[3,4-d]pyrimidin-4(1H)-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Exhibits broad-spectrum antibacterial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Potential use in the development of new antimicrobial agents and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets. It is believed to inhibit key enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the thioxo group, resulting in different biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-one: Contains a sulfur atom in the ring structure, exhibiting different antimicrobial properties.
3,4-Dihydropyrimidin-2(1H)-one: A simpler structure with different reactivity and applications.
Uniqueness
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations and its broad-spectrum antimicrobial properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCSRXTRKZVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628598 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412341-42-5 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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